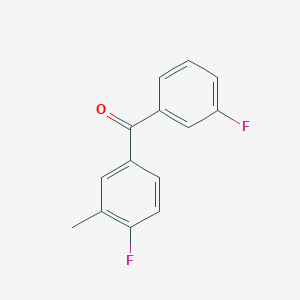

3,4'-Difluoro-3'-methylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4'-Difluoro-3'-methylbenzophenone, also known as 3,4'-DFMB, is a synthetic organic compound with a wide range of applications in the fields of science and technology. It is a colorless crystalline solid, and its molecular formula is C13H9F2O. 3,4'-DFMB has been used in a variety of applications, including as a photoresist in semiconductor manufacturing, as an intermediate in organic synthesis, and as a fluorescent dye in biomedical research.

Scientific Research Applications

Photophysical and Photochemical Reactions

Research has explored the behavior of methyl-substituted benzophenones, including their photophysical and photochemical reactions. For example, a study on the meta and para substitution effects in methylbenzophenones under photolysis in acidic aqueous solutions reveals unique reaction pathways, suggesting potential applications in photochemical synthesis and understanding the reactivity of similar compounds (Ma et al., 2013).

Fluorogenic Molecules for Imaging

Another study characterizes the photophysical behavior of DFHBI derivatives, fluorogenic molecules that bind to the Spinach aptamer for RNA imaging. This research provides insight into how fluorophores, similar in structure to 3,4'-Difluoro-3'-methylbenzophenone, can be optimized for fluorescence and might have implications for designing better imaging agents in biological research (Santra et al., 2019).

Electroreduction and Enantioselectivity

The electrochemical reduction of benzophenone derivatives has been studied for their enantioselective applications, indicating potential in asymmetric synthesis and electrochemical sensing technologies. This demonstrates the versatility of benzophenone compounds in catalysis and enantioselective reactions (Schwientek et al., 1999).

Liquid Crystal Applications

Fluorine substitution in benzophenone derivatives has been shown to impact the optical properties of liquid crystals, suggesting applications in display technologies and optical devices. The orientation of fluorine atoms significantly influences the material's phase behavior and optical characteristics, highlighting the importance of molecular design in the development of new materials for advanced technologies (Zaki et al., 2018).

properties

IUPAC Name |

(4-fluoro-3-methylphenyl)-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMFGFAWRYDHKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640554 |

Source

|

| Record name | (4-Fluoro-3-methylphenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

746651-90-1 |

Source

|

| Record name | (4-Fluoro-3-methylphenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

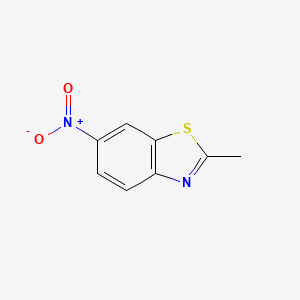

![2-Methylnaphtho[1,2-d]thiazole](/img/structure/B1346592.png)